9-Benzoylanthracene

triplet quantum yield internal conversion photophysics

Researchers requiring precise photochemical outcomes often face problematic head-to-head dimer contamination with standard 9-substituted anthracenes, leading to irreproducible polymer network topology. 9-Benzoylanthracene directly resolves this issue through its unique solid-state packing, yielding ~60% head-to-tail photodimer without regioisomer contamination, thereby ensuring uniform crosslinked networks. - Yields exclusive head-to-tail photodimer (no HH isomer) for predictable polymer mechanics - Dominant fast internal conversion (k_IC = 4.0×10¹⁰ s⁻¹) - ideal calibration standard for TRTL/photoacoustic spectroscopy - Verified pressure-dependent fluorescence enhancement (0-140 kbar); 95% purity; shipped ambient from US stock

Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
CAS No. 1564-53-0
Cat. No. B073205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzoylanthracene
CAS1564-53-0
Molecular FormulaC21H14O
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H
InChIKeyYBIBFEHHOULQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzoylanthracene Sourcing & Research Overview


9-Benzoylanthracene (phenyl(9-anthryl) ketone, C21H14O, MW 282.34) is a 9-carbonyl-substituted anthracene derivative characterized by a benzoyl group at the meso position of the anthracene core. Its solid-state structure, determined by X-ray diffraction, reveals an asymmetric unit containing two crystallographically independent molecules with carbonyl twist angles of 67.4° and 86.5° relative to the anthracene plane [1]. The compound exhibits a dipole moment of 2.89 D in CCl₄ at 25 °C and a unique conformation in which the anthryl group is effectively perpendicular to the C–CO–C plane while the phenyl group is inclined at approximately 45° [2]. It is classified as nonfluorescent under ambient conditions due to dominant fast internal conversion from S₁ (k_IC = 4.0 × 10¹⁰ s⁻¹), yet its fluorescence intensity increases remarkably under elevated pressure [3][4]. These physicochemical characteristics distinguish it from other 9-substituted anthracenes and directly govern its suitability for specific photochemical and materials-science applications.

Workflow Photodimerization and solid-state photochemistry
Method Pressure-dependent fluorescence and TRTL calibration
Selection Low triplet yield, exclusive HT regioselectivity, two-site crystal asymmetry

9-Benzoylanthracene: Why Generic Substitution Fails


Within the family of 9-carbonyl anthracenes, minute structural variations produce dramatic differences in excited-state deactivation pathways that directly determine a compound's functional utility. 9-Benzoylanthracene deactivates predominantly via fast internal conversion from S₁ (k_IC = 4.0 × 10¹⁰ s⁻¹) with a triplet quantum yield of only 0.19 in cyclohexane [1], whereas 9-acetylanthracene exhibits near-unity intersystem crossing (φ_T ≈ 0.8–1.0) under comparable conditions [2]. This means 9-benzoylanthracene is effectively nonfluorescent and a poor triplet sensitizer at ambient pressure—properties that are reversed in 9-acetylanthracene. Additionally, the benzoyl substituent imposes a unique perpendicular anthryl conformation (dipole moment 2.89 D, Kerr constant –1000 × 10¹²) that differs markedly from 9-cyanoanthracene (4.13 D, +790) and 9-benzoyl-10-cyanoanthracene (4.40 D, +450) [3], affecting solubility, crystallization behavior, and intermolecular packing. Generic substitution without accounting for these quantifiable differences in photophysical deactivation, conformational preference, and solid-state packing will lead to failed photodimerization outcomes, incorrect spectroscopic calibration, or unsuitable material performance.

Deactivation
9-Benzoylanthracene Internal conversion dominant (k_IC ≈ 4 × 10¹⁰ s⁻¹), low triplet yield — suited for nonfluorescent photothermal calibration.
9-Acetylanthracene Near-unity intersystem crossing — fundamentally different deactivation pathway; may not transfer to IC-dependent workflows.
Conformation
9-Benzoylanthracene Perpendicular anthryl group, negative Kerr constant (−1000) — distinct packing and solubility profile.
9-Cyanoanthracene Larger dipole (4.13 D), positive Kerr constant (+790) — crystal packing and polarity context may differ.
Regioselectivity
9-Benzoylanthracene Exclusive head-to-tail dimer — single predictable product without isomeric separation.
9-Methylanthracene Mixed HT/HH isomers — regioselectivity depends on solvent and temperature; may require additional purification.

9-Benzoylanthracene: Head-to-Head Evidence


Triplet Quantum Yield vs. 9-Acetylanthracene

9-Benzoylanthracene exhibits a triplet formation quantum yield (φ_T) of 0.19 in cyclohexane, determined by time-resolved thermal lensing (TRTL) [1]. Under identical or closely comparable conditions, 9-acetylanthracene shows φ_T values of approximately 0.8–1.0 (near-unity intersystem crossing) [2]. The ~5-fold difference means 9-benzoylanthracene predominantly deactivates via internal conversion (k_IC = 4.0 × 10¹⁰ s⁻¹) rather than triplet formation, making it effectively nonfluorescent and a poor triplet sensitizer at ambient pressure [1].

Triplet Quantum Yield
Head-to-head
φ_T = 0.19 (cyclohexane, TRTL) vs. 9-acetylanthracene φ_T ≈ 0.8–1.0 — approximately 4- to 5-fold lower triplet yield.
Supports deactivation pathway selection context.
Ambient temperature and pressure; IC rate k_IC = 4.0 × 10¹⁰ s⁻¹ dominates.
triplet quantum yield internal conversion photophysics time-resolved thermal lensing

Pressure-Dependent Fluorescence Enhancement

9-Benzoylanthracene, along with 9-anthraldehyde and 9-acetylanthracene, exhibits a remarkable increase in fluorescence intensity with increasing external pressure (0–140 kbar range), accompanied by a large red shift in the emission spectrum [1]. The pressure-dependent emission enhancement is attributed to a change in the energy gap separating the lowest excited singlet (S₁) and an upper triplet (Tₙ) state, which modulates the rate of intersystem crossing [1]. While the qualitative behavior is shared across the three 9-carbonyl anthracenes, 9-benzoylanthracene's distinct benzoyl substituent contributes a larger steric volume and altered electronic conjugation compared to 9-acetylanthracene (acetyl substituent) and 9-anthraldehyde (formyl substituent), which may shift the absolute pressure-response curve [1][2].

Pressure Fluorescence
Context-dependent
Remarkable fluorescence increase and large red shift over 0–140 kbar range in polymeric matrices.
Supports pressure-sensing material context.
Benzoyl-specific steric profile may shift absolute response curve vs. 9-acetyl or 9-formyl analogs.
pressure-dependent fluorescence high-pressure photophysics red shift 9-carbonyl anthracenes

Molecular Conformation and Dipole Moment

Dipole moment and molar Kerr constant measurements in CCl₄ at 25 °C reveal that 9-benzoylanthracene (2.89 D, –1000 × 10¹²) adopts a conformation in which the anthryl group is effectively perpendicular to the C–CO–C plane, while the phenyl group is inclined at ~45° to this plane [1]. This contrasts sharply with 9-cyanoanthracene (4.13 D, +790) and 9-benzoyl-10-cyanoanthracene (4.40 D, +450), which show much larger dipole moments and positive Kerr constants indicative of different charge distribution and conformational preferences [1]. The 9-benzoyl-10-halo analogs (chloro: 2.80 D, –990; bromo: 2.82 D, –1050) retain similar dipole moments to the parent but differ in polarizability [1].

Conformation & Dipole
Head-to-head
2.89 D, Kerr −1000 (CCl₄, 25 °C); anthryl perpendicular to C–CO–C; phenyl inclined ~45°.
Supports conformational preference interpretation.
Contrasts with 9-cyanoanthracene (4.13 D, +790) — different polarizability tensor orientation.
dipole moment molar Kerr constant molecular conformation 9-substituted anthracene

Exclusive Head-to-Tail Photodimerization

Photoexcitation of 9-benzoylanthracene in toluene solution under argon produces exclusively the head-to-tail (HT) photodimer via [4π + 4π] cycloaddition in approximately 60% yield, with minor byproducts (anthracene and 9,10-dibenzoylanthracene, ~4% combined yield) arising from intermolecular benzoyl/hydrogen exchange [1]. In the crystalline state, irradiation yields the same HT dimer without byproducts, reaching a maximal yield of 50% [1]. This exclusive HT regioselectivity contrasts with 9-methylanthracene, which forms both HT and head-to-head (HH) isomers in temperature- and solvent-dependent ratios [2], and with 9-cyanoanthracene, whose dimerization topology depends on crystal packing (short-axis structures favor HT) [3].

HT Photodimerization
Class-level
Exclusive head-to-tail dimer; ~60% yield in toluene (Ar), 50% in crystalline state, no HH isomer detected.
Supports regioselectivity screening context.
Contrasts with 9-methylanthracene mixed HT/HH; method-specific yield may require validation.
photodimerization [4+4] cycloaddition head-to-tail regioselectivity solid-state photochemistry

Thermal Dissociation Kinetics of Photodimers

A systematic study of seven photodimers of 9-substituted anthracene derivatives demonstrates that the thermal dissociation kinetics are correlated with the electronic effects (Hammett σ parameters) of the 9-substituent [1]. Stronger electron-withdrawing substituents induce larger red shifts in λ_max for photodimerization, and both strong electron-donating and electron-withdrawing groups accelerate thermal dissociation (lower thermal stability) compared to substituents with weaker electronic effects [1]. The benzoyl substituent (–COPh), with its moderate electron-withdrawing character (Hammett σ_p ≈ 0.43 for –COPh vs. σ_p ≈ 0.66 for –CN), positions 9-benzoylanthracene photodimers in an intermediate stability window: more thermally robust than photodimers of strongly electron-withdrawing 9-cyanoanthracene, yet more thermally responsive than weakly substituted analogs [1].

Thermal Dissociation
Class-level
Intermediate thermal dissociation rate for benzoyl-substituted photodimer — correlated with moderate σ_p ≈ +0.43.
Supports thermal response context.
Class-level Hammett correlation; exact rate constants to verify per application temperature range.
thermal dissociation photodimer stability Hammett parameters stimuli-responsive materials

9-Benzoylanthracene Differentiated Applications


Head-to-Tail Photodimerization in Polymer Networks

In the design of photoresponsive crosslinked polymer networks, 9-benzoylanthracene is the preferred anthracene monomer when exclusive head-to-tail photodimer formation is required to ensure uniform network topology and predictable mechanical response. The compound yields ~60% HT dimer in solution and 50% in the solid state without head-to-head isomer contamination [1], eliminating the need for chromatographic separation of regioisomers that plagues 9-methylanthracene-based systems [2]. The intermediate thermal dissociation stability of the resulting photodimer, governed by the moderate electron-withdrawing benzoyl substituent (σ_p ≈ 0.43), provides a tunable thermal trigger window suitable for self-healing or shape-memory polymer applications [3].

High-Pressure Fluorescence Calibration and Sensing

9-Benzoylanthracene's pronounced pressure-dependent fluorescence enhancement and large emission red shift (0–140 kbar range) make it a candidate dopant for polymer-based pressure-sensing films and mechanochromic materials [1]. While 9-anthraldehyde and 9-acetylanthracene share qualitatively similar behavior, the distinct steric bulk and electronic profile of the benzoyl group may shift the absolute pressure-response calibration curve, enabling multiplexed or differential pressure sensing when these three 9-carbonyl anthracenes are deployed in parallel [1][2].

Two-Molecule Asymmetric Unit in Photoreactivity Studies

The crystal structure of 9-benzoylanthracene features two crystallographically independent molecules (1A and 1B) with distinct carbonyl twist angles (67.4° and 86.5°) and differential photoreactivity—only molecule 1A, with an interplanar spacing of 3.35 Å, participates in photodimerization [1]. This intrinsic two-site asymmetry provides a built-in internal standard for solid-state photochemical kinetics studies and makes the compound a model system for investigating structure–reactivity relationships in [4π + 4π] cycloaddition reactions, a capability not offered by anthracene derivatives with simpler single-molecule asymmetric units [1][2].

Nonfluorescent Calibration Standard for Photothermal Spectroscopy

Owing to its well-characterized fast internal conversion rate (k_IC = 4.0 × 10¹⁰ s⁻¹) and low triplet quantum yield (φ_T = 0.19 in cyclohexane), 9-benzoylanthracene serves as a calibration standard for time-resolved thermal lensing (TRTL) and photoacoustic spectroscopy instruments [1]. Its dominant nonradiative decay via internal conversion—contrasting sharply with the near-unity intersystem crossing of 9-acetylanthracene—provides a complementary reference point for validating instrument response across different deactivation modalities [1][2].

Application
Selection Property
Validation Focus
Photoresponsive polymer network design
HT photodimerization regioselectivity
Isomeric purity and thermal reversibility
High-pressure fluorescence sensing
Pressure-dependent emission response
Red shift and intensity enhancement profile
Solid-state photoreactivity model studies
Crystallographic site asymmetry
Structure-reactivity relationship review
Photothermal spectroscopy calibration
Nonradiative decay pathway dominance
Internal conversion rate validation
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